Methyl 3-(diethoxyphosphoryl)propanoate

Description

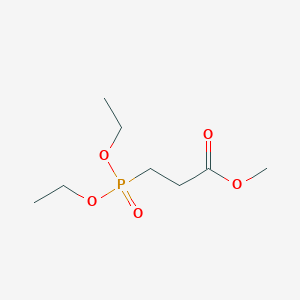

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-diethoxyphosphorylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5P/c1-4-12-14(10,13-5-2)7-6-8(9)11-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMSAFGVEZUMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCC(=O)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297925 | |

| Record name | methyl 3-(diethoxyphosphoryl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-94-3 | |

| Record name | NSC119293 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-(diethoxyphosphoryl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Diethoxyphosphoryl Propanoate and Analogous Phosphonate Esters

Conventional Synthetic Pathways

Conventional methods for synthesizing phosphonate (B1237965) esters have been well-established for decades, offering reliable and versatile routes to these compounds. Key reactions include the Arbuzov reaction, the Horner-Wadsworth-Emmons reaction, alkylation reactions, and esterification/transesterification processes.

Arbuzov Reaction-Based Syntheses

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonate esters. wikipedia.orgwikipedia.org This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. The reaction proceeds through the SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes dealkylation, typically through attack by the displaced halide ion, to yield the final phosphonate ester. unh.edu For instance, the reaction of trimethyl phosphite with methyl iodide yields dimethyl methylphosphonate (B1257008). wikipedia.org

The Arbuzov reaction is a versatile method for preparing a wide range of phosphonates, including those with functional groups. tandfonline.com However, the reaction of trivalent phosphorus compounds with alkyl fluorides can be atypical. wikipedia.org It is also noteworthy that in the synthesis of β-ketophosphonates, the Michaelis-Arbuzov reaction may not always be the most practical approach. stackexchange.com

| Reactants | Product | Key Features | Reference |

|---|---|---|---|

| Trialkyl phosphite and alkyl halide | Alkyl phosphonate | Forms a C-P bond; proceeds via a phosphonium salt intermediate. | wikipedia.org |

| Tripiperonylphosphite and acyl chlorides | α-Ketophosphonates | Allows for the synthesis of α-ketophosphonates with specific ester groups. | tandfonline.com |

| Triethyl phosphite and benzyl (B1604629) chloride | Benzyl phosphonates | Can be catalyzed by systems like PEG/KI. | frontiersin.org |

Horner-Wadsworth-Emmons (HWE) Reaction in Synthetic Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and stabilized phosphonate carbanions. wikipedia.orgnrochemistry.com This reaction is a modification of the Wittig reaction and typically yields (E)-alkenes with high stereoselectivity. wikipedia.orgnumberanalytics.com The phosphonate carbanions used in the HWE reaction are generated by treating a phosphonate ester with a strong base. youtube.com These carbanions are more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction, allowing them to react with a broader range of aldehydes and ketones. wikipedia.orgnrochemistry.com

The reaction mechanism involves the nucleophilic addition of the phosphonate carbanion to the carbonyl compound, forming an oxaphosphetane intermediate which then decomposes to the alkene and a water-soluble phosphate (B84403) byproduct that is easily removed. youtube.comalfa-chemistry.com The stereoselectivity of the HWE reaction can be influenced by several factors, including the structure of the phosphonate ester and the reaction conditions. numberanalytics.com For instance, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups, allows for the synthesis of (Z)-alkenes. nrochemistry.comresearchgate.net

| Aspect | Description | Reference |

|---|---|---|

| Reactants | Stabilized phosphonate carbanions and aldehydes or ketones. | wikipedia.org |

| Products | Predominantly (E)-alkenes and a water-soluble phosphate byproduct. | wikipedia.orgalfa-chemistry.com |

| Stereoselectivity | Generally favors (E)-alkenes, but can be modified to produce (Z)-alkenes (e.g., Still-Gennari modification). | nrochemistry.comnumberanalytics.com |

| Advantages over Wittig Reaction | More reactive carbanions, easier byproduct removal. | wikipedia.orgalfa-chemistry.com |

Alkylation Reactions in the Formation of Phosphonate Esters

Alkylation reactions provide a direct route to forming the carbon-phosphorus bond in phosphonate esters. A common method involves the deprotonation of a phosphonate at the α-carbon, followed by reaction with an alkyl halide. For example, diethyl ethylphosphonate can be deprotonated with a strong base like n-butyllithium (n-BuLi) to form a carbanion, which can then react with an ester to produce β-ketophosphonates. stackexchange.com

Another approach is the alkylation of phosphonic ester-acid derivatives. nih.gov For instance, monoalkyl phosphonic derivatives can be reacted with alkyl halides in the presence of a base like triethylamine (B128534) to yield dialkyl alkylphosphonates. nih.govresearchgate.net This method allows for the synthesis of phosphonates with two different alkoxy groups. researchgate.net Microwave-assisted conditions have been shown to facilitate these alkylation reactions efficiently. nih.govresearchgate.net

Esterification and Transesterification Approaches

Esterification of phosphonic acids and transesterification of existing phosphonate esters are important methods for synthesizing a variety of phosphonate esters. nih.gov Phosphonic acids can be directly esterified to yield mono- or diesters. nih.govnih.gov The selectivity between mono- and diester formation can often be controlled by the reaction conditions, such as temperature. nih.govresearchgate.net For example, using triethyl orthoacetate, monoesters can be formed at 30°C, while diesters are obtained at higher temperatures. researchgate.net

Transesterification involves the exchange of the alkoxy group of a phosphonate ester with a different alcohol. This method is particularly useful for preparing mixed phosphonate esters. google.com For example, diaryl phosphonates can be refluxed with an aliphatic alcohol in the presence of a catalytic amount of sodium alkoxide to produce mixed aryl alkyl phosphonates. google.com Similarly, pinacol (B44631) phosphonates can undergo transesterification in the presence of acidulated methanol (B129727) to yield phosphonic acid monomethyl esters. nih.govacs.org

Advanced and Green Synthetic Strategies

In recent years, there has been a growing interest in developing more sustainable and efficient methods for synthesizing organophosphorus compounds, including phosphonate esters. Electrochemical methods have emerged as a promising green alternative to conventional synthetic routes.

Electrochemical Methods for Organophosphorus Compound Synthesis

Electrochemical synthesis offers a green and cost-effective approach for preparing organophosphorus compounds. beilstein-journals.org These methods often proceed under mild conditions and can exhibit high atom economy. nih.gov Electrochemical reactions can be used to form various types of bonds to phosphorus, including P-C, P-O, and P-N bonds. nih.govnih.gov

The synthesis of phosphonates via electrochemical methods can be achieved through several pathways. One approach involves the electrochemical oxidation of white phosphorus to directly synthesize esters of phosphonic acids. researchgate.net Another method is the electrochemical cross-coupling of C-H bonds with P(O)-H compounds. rsc.org For example, the electrochemical coupling of arenes with trialkyl phosphites can produce arylphosphonates in good to excellent yields. nih.gov The choice of electrodes and catalysts is crucial in these reactions. beilstein-journals.org For instance, platinum and carbon electrodes are commonly used, and catalysts like manganese or silver can be employed to facilitate specific coupling reactions. beilstein-journals.orgnih.gov

Electrochemical methods have also been applied to the phosphorylation of various organic molecules, including alcohols and amines, to generate organophosphates and phosphoramidates. rsc.org These reactions often utilize inorganic iodide salts as both redox catalysts and electrolytes in an undivided cell, avoiding the need for external oxidants. rsc.org The development of electrochemical C-H phosphorylation is a rapidly advancing area, offering a direct and efficient way to functionalize molecules at late stages of a synthesis. frontiersin.orgnih.gov

| Reaction Type | Description | Key Features | Reference |

|---|---|---|---|

| Dehydrogenative Cross-Coupling | Coupling of P(O)-H compounds with arenols and anilines. | Uses inorganic iodide salts as redox catalysts and electrolytes; no external oxidants needed. | rsc.org |

| C-H Phosphorylation | Direct functionalization of C-H bonds with phosphorus-containing reagents. | Can be catalyzed by metals like palladium or proceed catalyst-free. Excludes excess reagents like oxidants. | frontiersin.orgnih.gov |

| Coupling with Alkynes/Alkenes | Silver-catalyzed coupling of dialkyl phosphonates with alkynes and alkenes. | Utilizes a divided cell with carbon and platinum electrodes. | nih.gov |

| Synthesis from White Phosphorus | Direct electrochemical synthesis of phosphonate esters from elemental phosphorus. | Offers a direct route from a basic starting material. | researchgate.net |

Biocatalytic Transformations in Phosphonate Ester Synthesis

The use of enzymes in organic synthesis offers remarkable selectivity and mild reaction conditions, presenting a green alternative to conventional chemical methods. While direct biocatalytic synthesis of Methyl 3-(diethoxyphosphoryl)propanoate is not extensively documented, analogous enzymatic transformations highlight the potential of this approach for constructing the core phosphonate structure.

A notable development is the use of lipases, traditionally employed for ester hydrolysis and synthesis, in promiscuous roles to catalyze carbon-phosphorus bond formation. For instance, a one-pot Knoevenagel–phospha–Michael reaction has been successfully catalyzed by Candida cylindracea lipase (B570770) (CcL) for the synthesis of β-phosphonomalononitriles. nih.gov This reaction proceeds under mild conditions and demonstrates the enzyme's ability to facilitate the addition of a phosphite nucleophile to a carbon-carbon double bond. nih.gov This suggests a potential pathway for the synthesis of compounds like this compound through an enzyme-catalyzed conjugate addition of diethyl phosphite to methyl acrylate.

The reaction conditions for such biocatalytic methods are crucial for their success. Key parameters that are often optimized include the choice of enzyme, solvent, and temperature. In the lipase-catalyzed synthesis of β-phosphonomalononitriles, various lipases were screened, with CcL providing the best yields. nih.gov The choice of solvent also plays a critical role, with some organic solvents enhancing reaction rates while others may denature the enzyme.

Furthermore, ene reductases have been employed for the asymmetric reduction of α-fluoroenoates, demonstrating that enzymes can act on substituted propanoate structures to yield chiral products with high enantiomeric excess. chemrxiv.org This opens up the possibility of developing enantioselective biocatalytic syntheses of chiral phosphonate esters.

The table below summarizes the types of biocatalytic transformations that could be analogous to the synthesis of this compound.

| Biocatalytic Reaction Type | Enzyme Class | Potential Substrates for Analogous Synthesis | Key Advantages |

| Phospha-Michael Addition | Lipase | Methyl acrylate, Diethyl phosphite | Mild conditions, High selectivity, Recyclable catalyst |

| Asymmetric Reduction | Ene Reductase | α,β-Unsaturated phosphonopropanoates | Access to chiral phosphonates |

| Transesterification | Lipase/Esterase | Phosphonate esters with different alkyl groups | Selective ester modification |

Photocatalytic and Flow-Based Methodologies

Photocatalysis and continuous flow chemistry represent two powerful strategies for modern organic synthesis, offering enhanced reaction efficiency, safety, and scalability. While specific photocatalytic routes to this compound are not prominent in the literature, the combination of these technologies with established phosphonate syntheses is an active area of research.

A significant advancement is the development of a solvent- and catalyst-free Michaelis-Arbuzov reaction under continuous flow conditions. nih.gov The Michaelis-Arbuzov reaction is a cornerstone of phosphonate synthesis, typically involving the reaction of a trialkyl phosphite with an alkyl halide. jk-sci.comwikipedia.org By conducting this reaction in a microreactor at elevated temperatures, the formation of various alkylphosphonates has been achieved with excellent conversions and very short reaction times. nih.gov For the synthesis of this compound, this would involve reacting triethyl phosphite with methyl 3-halopropanoate.

The key advantages of this flow-based approach include:

Enhanced Heat and Mass Transfer: Microreactors provide a high surface-area-to-volume ratio, allowing for precise temperature control and efficient mixing.

Improved Safety: The small reaction volume within the reactor minimizes the risks associated with highly exothermic reactions or the handling of hazardous reagents.

Scalability: Production can be readily scaled up by operating the flow system for longer durations or by using multiple reactors in parallel.

Sustainability: The elimination of solvents and catalysts reduces waste and simplifies product purification. nih.gov

The table below outlines the parameters for a solvent-free Michaelis-Arbuzov reaction in a flow system, which could be adapted for the synthesis of this compound.

| Parameter | Condition | Rationale |

| Reactants | Triethyl phosphite, Methyl 3-halopropanoate | Standard reagents for Michaelis-Arbuzov synthesis of the target compound. |

| Flow Rate | Variable (e.g., 0.05-0.3 mL/min) | Controls the residence time in the reactor. |

| Temperature | High (e.g., 200-250 °C) | Accelerates the reaction rate in the absence of a catalyst. |

| Reactor Type | Glass microreactor | Provides an inert surface and excellent heat transfer. |

| Pressure | Atmospheric or slightly elevated | Sufficient for most liquid-phase flow reactions. |

While direct photocatalytic C-P bond formation for this specific target is yet to be established, photoredox catalysis has been successfully used to generate radicals that can engage in phosphorylation reactions, suggesting a future avenue for the light-driven synthesis of phosphonate esters.

Solvent-Free and Sustainable Reaction Conditions

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a strong emphasis on minimizing or eliminating the use of hazardous solvents. For the synthesis of this compound and its analogs, several approaches align with these principles.

The aforementioned Michaelis-Arbuzov reaction under solvent-free flow conditions is a prime example of a sustainable synthetic method. nih.gov By obviating the need for a solvent, this method not only reduces environmental impact but also simplifies the workup procedure, as the product can often be isolated in high purity directly from the reaction stream. nih.gov

Another established method for forming the C-P bond in related structures is the acylation of phosphonates . For instance, β-ketophosphonates are synthesized by reacting the lithium salt of a dialkyl methylphosphonate with an ester. stackexchange.commdpi.com A sustainable variation of this approach would involve careful selection of a green solvent or, ideally, performing the reaction under solvent-free conditions if the physical properties of the reactants allow.

The reaction of trialkyl phosphites with alcohols in the presence of a catalyst such as tetrabutylammonium (B224687) iodide has also been explored as a green alternative to the use of alkyl halides in the Michaelis-Arbuzov reaction. mdpi.com This modification avoids the generation of stoichiometric amounts of halide waste.

The following table summarizes various sustainable approaches for the synthesis of phosphonate esters.

| Synthetic Method | Key Features | Reactants for Target Synthesis | Sustainability Aspect |

| Solvent-Free Michaelis-Arbuzov (Flow) | No solvent, no catalyst, fast reaction | Triethyl phosphite, Methyl 3-halopropanoate | Eliminates solvent waste, high atom economy, energy efficient. nih.gov |

| Acylation of Phosphonates | C-P bond formation via carbanion | Lithium salt of diethyl ethylphosphonate, Methyl formate | Potential for use of green solvents. |

| Modified Michaelis-Arbuzov | Use of alcohols instead of halides | Triethyl phosphite, Methyl 3-hydroxypropanoate | Avoids use of alkyl halides, reduces halide waste. mdpi.com |

These methodologies demonstrate a clear trend towards more environmentally benign and efficient syntheses of phosphonate esters, with significant potential for application in the production of this compound.

Reaction Mechanisms and Transformational Chemistry Involving Methyl 3 Diethoxyphosphoryl Propanoate

Mechanistic Elucidation of Key Reaction Pathways

The chemical behavior of methyl 3-(diethoxyphosphoryl)propanoate is defined by several fundamental reaction pathways, including olefination, hydrolysis, and transformations involving the carbon-phosphorus bond.

Detailed Mechanism of the Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis and a primary application of this compound. This reaction involves a stabilized phosphonate (B1237965) carbanion reacting with an aldehyde or ketone to produce an alkene, typically with high (E)-stereoselectivity. acs.orgpatsnap.com The presence of the methyl ester group alpha to the phosphonate is crucial as it stabilizes the intermediate carbanion, making it more nucleophilic than a corresponding phosphonium (B103445) ylide but generally less basic. acs.org

The mechanism proceeds through several distinct steps:

Deprotonation: The reaction initiates with the deprotonation of the carbon alpha to the phosphonate and ester groups by a suitable base (e.g., NaH, NaOMe, BuLi) to form a resonance-stabilized phosphonate carbanion. acs.orgpatsnap.com

Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and leads to the formation of diastereomeric tetrahedral intermediates known as betaines or oxaphosphetanes. acs.org

Intermediate Equilibration: The initial adducts can interconvert. The stereochemical outcome of the reaction is largely dependent on the ability of these intermediates to equilibrate to the more thermodynamically stable form. acs.org

Elimination: The oxaphosphetane intermediate collapses, eliminating a water-soluble dialkyl phosphate (B84403) salt (e.g., diethyl phosphate) and forming the new carbon-carbon double bond. sigmaaldrich-jp.com This elimination step is typically stereoselective, favoring the formation of the (E)-alkene due to steric factors in the transition state that position the bulky groups anti to one another. patsnap.com

The general preference for the (E)-alkene is a key advantage of the HWE reaction, providing excellent stereocontrol in the synthesis of disubstituted alkenes. acs.orgsigmaaldrich-jp.com

Hydrolysis and Dealkylation Mechanisms of Phosphonate Esters

The phosphonate ester functional group in this compound can be hydrolyzed to the corresponding phosphonic acid. This transformation is important for modifying the compound's properties or for synthesizing phosphonic acid-containing target molecules.

Acid-Catalyzed Hydrolysis: Under acidic conditions, typically using concentrated aqueous HCl or HBr, the hydrolysis of dialkyl phosphonates occurs in a stepwise manner. researchgate.netscispace.com The reaction proceeds via two consecutive pseudo-first-order steps, first yielding a phosphonic monoester-monoacid intermediate, which is then hydrolyzed further to the final phosphonic acid. kaust.edu.sa The rate-determining step is generally the cleavage of the second P-O-C bond. kaust.edu.sa The mechanism can vary; the most common pathway is the AAc2 mechanism, which involves a nucleophilic attack of water on the phosphorus center, leading to P-O bond cleavage. nih.gov In some cases, particularly with certain alkyl groups, an AAl1 mechanism involving C-O bond cleavage may occur. scispace.comnih.gov

Base-Catalyzed Hydrolysis: Alkaline hydrolysis, using bases like NaOH or KOH, also proceeds through a nucleophilic attack of a hydroxide (B78521) ion on the electron-deficient phosphorus atom of the P=O group. researchgate.netnih.gov The rate of this reaction increases with higher concentrations of the hydroxide ion. nih.gov

Dealkylation with Silyl Halides (McKenna Reaction): For substrates that are sensitive to harsh acidic conditions, a milder method for dealkylation is the McKenna reaction. acs.orgtcichemicals.com This procedure uses a trialkylsilyl halide, most commonly bromotrimethylsilane (B50905) (BTMS), to selectively cleave the P-O alkyl ester bonds. The reaction first forms a bis(trimethylsilyl) ester intermediate, which is then readily hydrolyzed with water or an alcohol (methanolysis) to yield the final phosphonic acid. scispace.comtcichemicals.com This method is known for its efficiency and compatibility with various functional groups that would not tolerate strong acids. acs.org

C-P Bond Formation and Cleavage Dynamics

C-P Bond Formation: The carbon-phosphorus (C-P) bond is a defining feature of phosphonates, and its formation is a key synthetic step. The most common method for synthesizing phosphonates like this compound is the Michaelis-Arbuzov reaction. sigmaaldrich-jp.comrsc.org This reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602) (e.g., triethyl phosphite) on an alkyl halide (e.g., methyl 3-bromopropanoate). The process results in the formation of the stable C-P bond and the displacement of an alkyl halide. In recent years, alternative methods, including photocatalytic strategies for C-P bond construction, have also been developed. nih.gov

C-P Bond Cleavage: The C-P bond is exceptionally stable and resistant to cleavage under typical chemical conditions. Its hydrolysis requires significant energy input and often relies on enzymatic pathways. In biological systems, enzymes known as C-P lyases or phosphonatases can catalyze this cleavage. Chemically, cleavage is challenging but can sometimes be achieved in substrates where the C-P bond is adjacent to an activating group, such as a β-carbonyl moiety, which can facilitate enzymatic or specific chemical degradation pathways. For a simple aliphatic phosphonate like this compound, the C-P bond is considered robust and non-labile in standard organic transformations.

Stereochemical Control and Selectivity in Phosphonate Reactions

The primary area where stereochemistry is a major consideration for this compound is in the Horner-Wadsworth-Emmons olefination. The reaction is renowned for its high (E)-selectivity.

Several factors influence the E/Z ratio of the resulting alkene:

| Factor | Influence on Stereoselectivity | Rationale | Citation |

|---|---|---|---|

| Aldehyde Structure | Increased steric bulk of the aldehyde (R-group) favors (E)-alkene formation. | Bulky groups on the aldehyde sterically disfavor the transition state leading to the (Z)-isomer. | acs.org |

| Reaction Temperature | Higher temperatures (e.g., 23 °C vs. -78 °C) increase (E)-selectivity. | Higher temperatures provide more energy for the intermediates to equilibrate to the more stable thermodynamic configuration that leads to the (E)-product. | acs.org |

| Base/Counterion | Lithium (Li+) bases often provide higher (E)-selectivity compared to sodium (Na+) or potassium (K+) bases. | The smaller lithium cation may coordinate more effectively with the oxygen atoms of the phosphonate and carbonyl groups, influencing the geometry of the oxaphosphetane intermediate. | acs.org |

Still-Gennari Modification for (Z)-Selectivity: While the standard HWE reaction yields (E)-alkenes, a significant modification developed by Still and Gennari allows for the synthesis of (Z)-alkenes with high stereoselectivity. This is achieved by using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters instead of ethyl esters) and employing strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in the presence of crown ethers at low temperatures. The electron-withdrawing groups on the phosphonate are believed to accelerate the elimination step, making it faster than intermediate equilibration, which traps the kinetic product, leading to the (Z)-alkene.

Catalytic Processes Mediated by this compound Derivatives

While this compound itself is a reagent rather than a catalyst, its derivatives can be employed as ligands in homogeneous catalysis. The phosphonate group, particularly after hydrolysis to the phosphonic acid, is an excellent coordinating moiety for a wide range of metal ions. scispace.com These metal-phosphonate materials can form robust frameworks with applications in heterogeneous catalysis. scispace.comkaust.edu.sa

For example, phosphonic acids can be used to functionalize metal oxides like titania or zirconia. scispace.com These materials can then act as supports for catalytically active metal nanoparticles, such as palladium. A mesoporous titanium phosphonate material, functionalized with carboxylic acid groups derived from a phosphonoacetate precursor, has been used to support palladium nanoparticles. This resulting heterogeneous catalyst demonstrated high activity in Suzuki cross-coupling reactions and could be recovered and reused multiple times without a significant loss of performance.

Similarly, phosphonate-containing ligands can be complexed with metals like rhodium, palladium, or copper to create catalysts for various transformations, including hydrogenation and cross-coupling reactions. scispace.comrsc.org The organic functional groups on the phosphonate ligand, such as the ester group in the parent compound, can influence the solubility and steric/electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. scispace.com

Theoretical and Computational Investigations of Methyl 3 Diethoxyphosphoryl Propanoate

Quantum Chemical Calculations on Reaction Energetics and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of phosphonate (B1237965) derivatives. nih.govresearchgate.net These calculations allow for the interpretation of chemical reactivity through various descriptors, including frontier molecular orbitals (HOMO and LUMO), Hirshfeld charges, and molecular electrostatic potential. nih.govresearchgate.net

For instance, studies have utilized the PBEPBE exchange-correlation functional combined with the 6-311++G** basis set to analyze a series of phosphonate derivatives. nih.govresearchgate.net This level of theory has proven effective in understanding the reactivity of these compounds. The insights gained from these calculations are crucial for predicting how Methyl 3-(diethoxyphosphoryl)propanoate might behave in different chemical environments and for designing new synthetic routes.

One key area of application for these calculations is in the study of reaction mechanisms, such as the phospha-aldol (Abramov) and phospha-Mannich reactions, which are common methods for forming hydroxyphosphonates and α-aminoalkylphosphonates, respectively. mdpi.com By modeling the potential energy surfaces of these reactions, researchers can identify transition states and calculate activation energies, providing a detailed picture of the reaction pathway. This information is invaluable for optimizing reaction conditions to improve yields and selectivity.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations provide detailed information about individual molecules, molecular dynamics (MD) simulations offer a way to study the behavior of these molecules in a condensed phase, such as in a solvent or interacting with a biological target. MD simulations can reveal the nature of intermolecular interactions, including hydrogen bonding and van der Waals forces, which govern the solubility, aggregation, and binding properties of this compound.

For example, MD simulations can be used to understand how this compound interacts with water molecules, providing insights into its solubility. Furthermore, in the context of biological applications, MD simulations can model the interaction of phosphonates with enzymes. Theoretical studies have indicated that the oxygen atom of the P=O group in phosphonates plays a significant role in their interaction with the acetylcholinesterase enzyme. nih.govresearchgate.net MD simulations can further explore this interaction, providing a dynamic view of the binding process and helping to explain the inhibitory activity of certain phosphonate derivatives.

Application of Artificial Intelligence and Machine Learning in Phosphonate Chemistry

Predictive Modeling of Reaction Outcomes and Selectivity

Machine learning models are increasingly being used to predict the outcomes and selectivity of chemical reactions. researchgate.netarxiv.org For phosphonate synthesis, these models can be trained on large databases of known reactions to learn the complex relationships between reactants, reagents, catalysts, and the resulting products. researchgate.net

One approach involves using a two-step model where, first, a set of plausible products is generated by applying generalized forward reaction templates to the reactants. mit.edu Then, a neural network is used to rank these candidates and identify the major product. mit.edu This methodology has been successfully applied to predict reaction outcomes from a large dataset of experimental reactions. mit.edu For phosphonate chemistry, such models could predict the success of a Horner-Wadsworth-Emmons reaction using this compound, or forecast the stereoselectivity of a catalytic asymmetric synthesis. mdpi.com

Quantitative Structure-Property Relationship (QSPR) models are a specific application of machine learning that correlate the structural or physicochemical properties of molecules with their biological activity or other properties. nih.govresearchgate.net For phosphonates, QSPR models have been developed to predict their toxicity. nih.govresearchgate.net These models use quantum chemical descriptors, such as molecular volume and the energy of the highest occupied molecular orbital (HOMO), to build a predictive equation. nih.govresearchgate.net

Table 1: Key Descriptors in a QSPR Model for Predicting Phosphonate Toxicity

| Descriptor | Description |

| V | Molecular Volume |

| q | Charge of the most electronegative atom |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

This table is based on findings from studies on the prediction of phosphonate derivative toxicity. nih.govresearchgate.net

Computer-Aided Retrosynthetic Analysis for Phosphonate Derivatives

Retrosynthetic analysis is a cornerstone of organic synthesis planning, and computer-aided tools are making this process more efficient and systematic. shenvilab.orgresearchgate.net These programs assist chemists by breaking down a target molecule into simpler, commercially available precursors. shenvilab.orgresearchgate.net For derivatives of this compound, these tools can suggest novel and efficient synthetic routes. researchgate.net

Computer-aided synthesis planning (CASP) tools can be broadly categorized into template-based and template-free methods. researchgate.net Template-based methods rely on a database of known chemical reactions to suggest disconnections, while template-free methods use more abstract rules to generate potential precursors. researchgate.net Recent advances have seen the development of sophisticated programs like Synthia™, which uses coded reaction rules and evaluates the complexity of precursor compounds to guide the retrosynthetic search. nih.gov The application of such tools to phosphonate chemistry can help to overcome challenges in their synthesis, which can sometimes require harsh reaction conditions or have limited substrate scope. researchgate.net

Automated Synthesis and Optimization Platforms

The integration of AI with robotic platforms is leading to the development of automated systems for chemical synthesis and optimization. nih.govnih.gov These platforms can perform reactions, analyze the products, and then use machine learning algorithms to suggest the next set of experiments to optimize the reaction conditions for yield or selectivity. nih.gov

These automated platforms can significantly accelerate the discovery and development of new phosphonate derivatives. nih.gov For example, an automated system could be tasked with optimizing the synthesis of a specific phosphonate by systematically varying parameters like temperature, solvent, and catalyst concentration. nih.gov Bayesian optimization is one technique that has been successfully used in this context to efficiently explore the reaction space. nih.gov The development of automated electrochemical flow platforms also presents new opportunities for the high-throughput synthesis and optimization of phosphonate libraries. nih.gov

Applications of Methyl 3 Diethoxyphosphoryl Propanoate in Advanced Materials and Organic Synthesis

Intermediate in Complex Organic Synthesis

In the realm of organic chemistry, Methyl 3-(diethoxyphosphoryl)propanoate is highly valued as an intermediate for constructing complex molecular architectures. Its primary application lies in the Horner-Wadsworth-Emmons reaction, a cornerstone of modern olefination chemistry.

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to produce α,β-unsaturated esters. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.org The process begins with the deprotonation of the phosphonate at the carbon alpha to both the phosphonate and the ester groups, forming a highly nucleophilic carbanion. wikipedia.orgyoutube.com This carbanion then attacks the carbonyl carbon of an aldehyde or ketone in a rate-limiting step. wikipedia.org The resulting intermediate subsequently eliminates a water-soluble dialkyl phosphate (B84403) salt to form a new carbon-carbon double bond. organic-chemistry.orgalfa-chemistry.com

A significant advantage of the HWE reaction is its high stereoselectivity, predominantly yielding the thermodynamically more stable (E)-alkene (trans-isomer). wikipedia.orgalfa-chemistry.com The formation of the (E)-isomer is favored because the reaction intermediates have time to equilibrate to the most stable conformation before the final elimination step. wikipedia.org The electron-withdrawing ester group attached to the phosphonate is essential for stabilizing the carbanion and facilitating the final elimination sequence. wikipedia.org The HWE reaction's reliability and stereocontrol have made it a widely used method in the total synthesis of complex natural products. conicet.gov.ar Various bases can be used to generate the phosphonate carbanion, including sodium hydride (NaH) and butyllithium (B86547) (BuLi). organic-chemistry.org

Table 1: Horner-Wadsworth-Emmons Reaction Overview

| Feature | Description |

|---|---|

| Reagent | This compound |

| Reaction Type | Carbonyl Olefination |

| Key Intermediate | Stabilized Phosphonate Carbanion wikipedia.org |

| Primary Product | (E)-α,β-unsaturated esters organic-chemistry.org |

| Byproduct | Water-soluble dialkyl phosphate alfa-chemistry.com |

| Key Advantage | High (E)-stereoselectivity wikipedia.orgalfa-chemistry.com |

This compound is not only a tool for creating unsaturated esters but also a precursor for other valuable phosphonate-containing building blocks. The reactivity of its ester and phosphonate groups allows for various transformations. For instance, it can be used in reactions to synthesize more complex phosphonates that serve as key intermediates for specialized applications. These building blocks are crucial for introducing phosphonate groups into larger molecules, imparting unique properties such as bioactivity or flame retardancy. mdpi.com The synthesis of diethyl(benzamido(diisopropoxyphosphoryl)methyl) phosphonate, for example, can be achieved through a Pudovik reaction involving an imine generated from a related α-bromo aminophosphonate. mdpi.com

α-Aminophosphonic acids are important structural analogs of α-amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic acid group. nih.govmdpi.commdpi.com This structural change allows them to act as mimics of the transition state in peptide bond hydrolysis, making them potent enzyme inhibitors. nih.gov this compound and its derivatives can be converted into α-aminophosphonic acids through multi-step synthetic sequences. A common strategy involves the generation of an α-iminophosphonate from an α-aminophosphonate, followed by nucleophilic addition reactions. nih.gov One method involves the thermal addition of dialkyl phosphonates to imines to create the core structure of α-aminophosphonic acid esters. ic.ac.uk These synthetic routes open pathways to a diverse range of α-aminophosphonic acid derivatives with potential applications in medicine and agriculture. mdpi.comic.ac.uk

Contributions to Polymer Chemistry and Materials Science

The incorporation of phosphonate groups into polymers can significantly enhance their properties, including flame retardancy, thermal stability, and biocompatibility. This compound serves as a valuable source for creating monomers used in the synthesis of these functional polymers.

Phosphonate-functionalized polymers can be synthesized by first converting a starting material like this compound into a polymerizable monomer. mdpi.com One effective strategy involves creating a phosphonate-based cyclic carbonate monomer, which can then undergo ring-opening polymerization (ROP) to produce well-defined polycarbonates with pendant phosphonate groups. mdpi.com This method allows for the synthesis of polymers with low dispersity. mdpi.com An alternative approach combines ROP with post-polymerization modification techniques like "click" chemistry to graft phosphonate groups onto a pre-existing polymer backbone. mdpi.com Free-radical copolymerization is another method used to create phosphonate-functionalized polymer nanoparticles, where a vinyl-substituted phosphonic acid is copolymerized with monomers like styrene (B11656) or methyl methacrylate. researchgate.net

Table 2: Research Findings on Phosphonate-Functionalized Polycarbonate Synthesis

| Method | Monomer Type | Polymerization Technique | Resulting Polymer | Dispersity (Ð) | Reference |

|---|---|---|---|---|---|

| Direct Polymerization | Phosphonate-based cyclic carbonate | Ring-Opening Polymerization (ROP) | Well-defined phosphonate-functionalized polycarbonate | 1.22 | mdpi.com |

The development of biodegradable polymers is crucial for mitigating plastic pollution. patsnap.com Introducing phosphonate functionalities into biodegradable polymer backbones, such as polycarbonates or polyesters like poly(butylene succinate) (PBS), can create new materials with enhanced properties. mdpi.commdpi.com While the synthesis of polymers with phosphonate end-groups has been well-explored, incorporating pendant phosphonate groups into biodegradable polymers remains a developing area. mdpi.com The synthesis of phosphonate-functionalized biodegradable polymers is considered a significant challenge, but successful approaches using ROP of custom-designed monomers have been reported. mdpi.com These materials are of interest for creating eco-friendly products with tailored degradation rates and specific functionalities for applications in packaging, agriculture, or as biomaterials. mdpi.comresearchgate.net

Supramolecular Chemistry and Metal-Organic Frameworks

The unique chemical structure of this compound, featuring both a phosphonate and a carboxylate ester group, makes it a versatile building block in the field of supramolecular chemistry. Its ability to act as a ligand for metal ions has led to its use in the construction of complex, multidimensional structures such as coordination polymers and metal-organic frameworks (MOFs).

Phosphonate Ligands in Coordination Polymers

Phosphonate ligands are highly valued in the design of coordination polymers due to their versatile coordination modes and ability to bridge multiple metal centers, which facilitates the formation of robust and diverse structural frameworks. While this compound itself can be used, it is often generated in situ from a related precursor, 3-phosphonopropionic acid, during the synthesis of the coordination polymer.

A notable example involves the reaction of diorganotin precursors with 3-phosphonopropionic acid in methanol (B129727). nih.gov In these reactions, the carboxylic acid group of the ligand undergoes an esterification process with the methanol solvent, resulting in the formation of the methylpropionate functionality attached to the phosphorus center within the final coordination polymer. nih.gov This in situ modification highlights a sophisticated method for integrating this specific functional group into complex architectures.

The resulting organotin-phosphonate coordination polymers exhibit remarkable structural diversity based on the specific reactants and conditions. The variable bonding capabilities of the phosphonate and ancillary sulfonate ligands can lead to the self-assembly of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) structures. nih.gov For instance, research has yielded polymers containing trinuclear tin entities with a core Sn₃P₂O₆ structure, as well as frameworks built from repeating eight-membered cyclic rings composed of Sn, O, P, and S heteroatoms. nih.gov The specific dimensionality and topology of these polymers are dictated by the interplay of the different ligands and their coordination to the tin metal centers. nih.gov

Beyond tin, phosphonate ligands, in general, have been successfully used to construct coordination polymers with a wide range of metal ions, including lanthanides. rsc.orgbg.ac.rs These materials are of significant interest for their potential applications in luminescence and magnetism. bg.ac.rs

Interactive Table: Examples of Diorganotin-Phosphonate Coordination Polymers

The table below summarizes the structural features of coordination polymers synthesized using a derivative of this compound.

| Compound | Precursors | Key Structural Features | Dimensionality | Ref. |

| [(Me₂Sn)₃(O₃PCH₂CH₂COOMe)₂(OSO₂Me)₂]n | [Me₂Sn(OMe)(OSO₂Me)]n, 3-phosphonopropionic acid | Contains trinuclear tin units (Sn₃P₂O₆ core), [Sn-O-P-O]₂ rings | 2D/3D Self-assembly | nih.gov |

| [Et₂Sn(O₂P(OH)CH₂CH₂COOMe)(OSO₂Me)]n | [Et₂Sn(OMe)(OSO₂Me)]n, 3-phosphonopropionic acid | Composed of repeating eight-membered cyclic rings containing Sn, O, P, and S | 1D | nih.gov |

| [(nBu)₂Sn(O₂P(OH)CH₂CH₂COOMe)(OSO₂Et)]n | [nBu₂Sn(OEt)(OSO₂Et)]n, 3-phosphonopropionic acid | Variable bonding modes lead to complex self-assembly | 2D/3D Self-assembly | nih.gov |

Non-Coordinated Ionic Metal Phosphonates and Hydrogen Bonding Interactions

In the architecture of coordination polymers, supramolecular interactions such as hydrogen bonding play a critical role in dictating the final structure and properties, often complementing the primary metal-ligand coordination bonds. The phosphonate group is a potent hydrogen bond acceptor, a characteristic that significantly influences the assembly of these materials. researchgate.net

In structures containing ligands like this compound, the phosphoryl oxygen (P=O) and the carbonyl oxygen (C=O) of the ester group are prime sites for hydrogen bonding. These interactions can occur with various hydrogen bond donors within the crystal lattice, including coordinated solvent molecules (e.g., water, methanol), counter-ions, or even the hydroxyl groups of partially deprotonated phosphonic acid ligands. nih.govresearchgate.net

Role in Catalysis

Organophosphorus compounds, including phosphonates like this compound, serve as important ligands in homogeneous catalysis. By coordinating to a transition metal center, these ligands can modify the metal's electronic and steric environment, thereby influencing the activity, selectivity, and stability of the resulting catalyst.

The phosphonate group can act as a ligand for various transition metals, such as palladium, which is widely used in catalytic processes like carbonylation reactions. researchgate.net In the palladium-catalyzed methoxycarbonylation of ethene, for instance, organophosphorus ligands are essential components of the catalytic system. researchgate.net The nature of the phosphorus ligand can determine the dominant catalytic cycle and, consequently, the reaction's outcome. The phosphonate moiety in this compound can coordinate to a metal center, and its electronic properties can be tuned to optimize catalytic performance.

The stability of the phosphorus ligand is also a critical factor. In some palladium-catalyzed systems, side reactions can lead to the degradation of phosphine (B1218219) ligands and the formation of phosphonium (B103445) cations, which can affect the long-term performance of the catalyst. researchgate.net The robust nature of the phosphonate group can offer enhanced stability compared to more labile phosphine ligands. Furthermore, the functional groups on the phosphonate ligand can be modified to introduce additional properties, such as water solubility, which allows for catalyst recycling in aqueous biphasic systems with minimal loss of activity. researchgate.net While direct catalytic applications of this compound are not extensively documented, its structure is representative of the class of phosphonate ligands that are integral to the development of advanced catalytic systems for organic synthesis. researchgate.net

Future Research Directions and Emerging Perspectives in Phosphonate Chemistry

Frontiers in Green and Sustainable Synthesis of Organophosphorus Compounds

The synthesis of organophosphorus compounds, including phosphonates, has traditionally relied on methods that are often resource-intensive and utilize hazardous materials. However, a strong push towards green chemistry is revolutionizing this landscape, with a focus on minimizing environmental impact and improving efficiency. uef.fisciencedaily.comresearchgate.net Green chemistry principles are being applied to design products and processes that reduce or eliminate the use and generation of hazardous substances. uef.fisciencedaily.comresearchgate.net

Several strategies are at the forefront of the sustainable synthesis of phosphonates:

Solvent-Free and Alternative Solvents: A significant advancement is the move away from volatile and toxic organic solvents. frontiersin.org Research has demonstrated efficient protocols using benign solvents like polyethylene (B3416737) glycol (PEG-400), which can be coupled with catalytic systems such as KI/K2CO3 for the synthesis of benzyl (B1604629) phosphonates at room temperature. frontiersin.org Such systems achieve excellent selectivity and yield while avoiding reactive alkali metals or metal hydrides. frontiersin.org Furthermore, solvent-free methods, including ultrasound-assisted and microwave-promoted reactions, are gaining traction. rsc.org For instance, the Horner-Wadsworth-Emmons (HWE) reaction, a key application for reagents like Methyl 3-(diethoxyphosphoryl)propanoate, can be performed under solvent-free conditions using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst to produce E-α,β-unsaturated esters with high selectivity. rsc.org

Green Catalysis: The development of novel catalytic systems is crucial. rsc.org This includes the use of metal nanoparticles (e.g., TiO2, MgO, Ag, ZnO NPs), graphite, and graphene oxide to catalyze reactions like the Kabachnik–Fields synthesis of α-aminophosphonates with higher yields and significantly shorter reaction times compared to conventional methods. rsc.org Transition-metal catalysis, particularly with earth-abundant metals like copper and nickel, is also providing new, efficient pathways for forming the critical C–P bond, often under milder conditions than traditional methods. researchgate.netacs.orgrsc.orgnih.gov

Atom Economy and Reaction Conditions: Modern synthetic protocols emphasize atom economy. The Michaelis-Arbuzov and Michaelis-Becker reactions, conventional methods for creating the C-P bond, are being refined to improve efficiency and reduce waste. frontiersin.org Strategies that operate at ambient temperatures and reduce reaction times, such as an iron/iodine system for preparing α-aminophosphonates, contribute to a lower energy footprint. rsc.org

Table 1: Green Synthesis Strategies for Phosphonates

| Strategy | Example | Key Advantages | Citations |

|---|---|---|---|

| Benign Solvents | Use of Polyethylene Glycol (PEG-400) with a KI/K2CO3 catalytic system for benzyl phosphonate (B1237965) synthesis. | Avoids volatile/toxic organic solvents; mild room temperature conditions; excellent selectivity and yield. | frontiersin.org |

| Solvent-Free Reactions | DBU-catalyzed Horner-Wadsworth-Emmons (HWE) reaction. | Eliminates solvent waste; high E-selectivity for α,β-unsaturated esters. | rsc.org |

| Ultrasound-Assisted Synthesis | Catalyst-free synthesis of α-amino phosphonates from aldehydes, anilines, and diethyl phosphite (B83602). | Increased reaction rates and high yields (89-95%) in short timeframes (19-46 minutes). | rsc.org |

| Novel Catalytic Systems | Use of catalysts like graphene oxide or metal nanoparticles for α-aminophosphonate synthesis. | Higher yields and dramatically shorter reaction times (10-15 minutes) compared to conventional methods. | rsc.org |

| Earth-Abundant Metal Catalysis | Nickel-catalyzed C-O/P-H cross-coupling to form C-P bonds. | Utilizes a more abundant and less expensive metal; broad substrate scope including H-phosphonates. | acs.orgnih.gov |

Advancements in AI and Automation for Phosphonate Synthesis and Discovery

AI-Driven Molecular Discovery: Machine learning (ML) algorithms, particularly Recurrent Neural Networks (RNNs) and other deep learning models, are being employed for the de novo design of organophosphorus molecules. arxiv.orgarxiv.orgresearchgate.net These models can be trained on large chemical datasets to generate novel molecular structures with specific, targeted properties, such as high druglikeness scores or particular biological activity modes, while potentially reducing toxicity. arxiv.orgarxiv.org By using a fragment-based approach, AI can efficiently explore the vast chemical space to propose new phosphonate structures that chemists can then synthesize. arxiv.orgarxiv.org

Automated Synthesis Planning: Computer-Aided Synthesis Planning (CASP) has advanced significantly with the advent of AI. researchgate.net AI-powered platforms like AI-Chemist and Chematic/Synthia can automatically devise multi-step synthetic routes for complex molecules. researchgate.netwiley.comnih.gov These systems integrate reaction prediction modules that analyze reactants and reagents to forecast the likely products, helping to design more efficient and reliable synthesis plans without direct human intervention. nih.gov

Robotics and Automated Execution: The synergy between AI and robotic automation creates powerful platforms for chemical synthesis. wiley.comucla.edu An AI program can design a synthetic route and then direct a modular, automated hardware platform to execute the necessary steps, including reaction setup, monitoring, and data collection. wiley.com This approach not only increases throughput but also improves reproducibility and allows for the rapid optimization of reaction conditions, freeing chemists to focus on more complex, creative tasks. nih.govucla.edu This convergence of data science and chemical synthesis is paving the way for a future where molecules can be automatically designed, synthesized, and tested. ucla.edu

Exploration of Novel Phosphonate Structures and Reactivities

The inherent stability of the carbon-phosphorus (C-P) bond makes phosphonates valuable scaffolds in medicinal chemistry and materials science. nih.gov Current research is actively exploring novel structural motifs and expanding the reactivity playbook for this class of compounds.

Novel Structural Motifs: Researchers are creating phosphonates with unprecedented architectures to unlock new functions. This includes the synthesis of complex aminophosphonates and their metal carbonyl complexes, which may exhibit synergistic properties and unique bioactivities, such as the inhibition of serine esterases like acetylcholinesterase. nih.gov The incorporation of fluorine atoms, as seen in compounds like ethyl 3-(diethoxyphosphoryl)-3,3-difluoro-2-oxopropionate, modifies the electronic properties and reactivity of the phosphonate, opening new avenues for synthetic applications. nih.govresearchgate.net Furthermore, the discovery of phosphonate natural products continues to inspire the design of new bioactive molecules. nih.gov

Advancements in C-P Bond Formation: The development of novel catalytic methods for forming the C-P bond remains a central theme. While traditional methods are well-established, new transition-metal-catalyzed reactions are offering milder and more versatile alternatives. researchgate.net Nickel-catalyzed cross-coupling of C-O compounds (derived from alcohols) with P-H compounds (like H-phosphonates) provides a powerful strategy for creating both C(sp²)-P and C(sp³)-P bonds. acs.orgnih.gov Similarly, copper-catalyzed cross-coupling reactions are an expanding and challenging field for C-P bond formation. researchgate.netrsc.org Palladium catalysis has also been employed to couple aryl halides with acylphosphines, providing a direct and practical route to valuable trivalent phosphines under mild conditions. organic-chemistry.org

New Reactivity Patterns: The Horner-Wadsworth-Emmons (HWE) reaction remains a cornerstone of phosphonate reactivity, enabling the stereoselective synthesis of alkenes from aldehydes and ketones. nrochemistry.comtcichemicals.comwikipedia.org Research continues to refine this reaction, for instance, by using phosphonates with electron-withdrawing groups to favor the formation of (Z)-alkenes under specific conditions (Still-Gennari modification). nrochemistry.com The phosphonate carbanions used in the HWE reaction are highly nucleophilic and react under milder conditions than corresponding phosphorus ylides, and the water-soluble phosphate (B84403) byproduct simplifies purification. nrochemistry.comorganic-chemistry.org

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The unique coordination properties and structural stability of phosphonates make them ideal building blocks for advanced materials, fostering a rich interdisciplinary field at the nexus of chemistry and materials science.

Porous and Hybrid Materials: Phosphonates are widely used as organic ligands or linkers to construct porous hybrid materials. acs.org In metal-phosphonate frameworks, the phosphonate groups bind to metal ions, creating robust, crystalline architectures. acs.orgresearchgate.net These materials are explored for various applications, including catalysis and gas storage. By introducing secondary ligands like oxalate, novel metal phosphonates with complex three-dimensional supramolecular structures and interesting photovoltage properties have been synthesized. researchgate.net

Nanomaterials for Energy and Drug Delivery: Phosphonates serve as precursors for functional nanomaterials. For example, nanoporous metal phosphates (NiP, AlP, ZrP) with high surface areas can be synthesized through the simple calcination of metal-phosphonate materials. nih.gov These resulting nanoporous structures, particularly nickel phosphate, have shown superior performance as electrode materials for supercapacitors, demonstrating excellent specific capacitance and high cycle stability. nih.gov In another application, metal-phosphate frameworks, which can be functionalized with organic phosphonate ligands, are being developed as inert and biodegradable nanomaterials for drug delivery systems, aiming to transport toxic therapeutics like doxorubicin (B1662922) specifically to cancer cells. acs.org

Functional Polymers: The incorporation of phosphonate functional groups into polymer backbones is a key strategy for creating high-performance materials for industrial applications. nih.gov These phosphorus-based polymers combine the attributes of both polymers and phosphonates, leading to enhanced thermal stability and high tolerance to calcium ions and varied pH ranges. nih.gov A major application is in the oil and gas industry, where these polymers act as highly effective mineral scale and corrosion inhibitors, protecting vital infrastructure from damage caused by harsh operational conditions. nih.gov

Table 2: Interdisciplinary Applications of Phosphonates in Materials Science

| Application Area | Material Type | Role of Phosphonate | Key Properties/Function | Citations |

|---|---|---|---|---|

| Porous Materials | Metal-Organic Frameworks (MOFs) / Metal Phosphonates | Organic linker/ligand | Forms robust, crystalline porous structures for catalysis, gas storage, or photovoltacis. | acs.orgresearchgate.net |

| Energy Storage | Nanoporous Metal Phosphates | Precursor material | Calcination of metal-phosphonates creates high-surface-area electrodes for supercapacitors. | nih.gov |

| Biomedical | Drug Delivery Systems | Component of metal-phosphate-organic frameworks | Creates inert, biodegradable nanocarriers for targeted delivery of cancer drugs. | acs.org |

| Industrial Additives | Phosphorus-Based Polymers | Functional monomer | Provides superior scale and corrosion inhibition in harsh environments like oilfields. | nih.gov |

Q & A

Basic Questions

Q. What synthetic routes are recommended for Methyl 3-(diethoxyphosphoryl)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or phosphorylation reactions. For example, reacting methyl propiolate with diethyl phosphite under Michaelis-Arbuzov conditions (using a palladium catalyst) yields the target compound. Optimization involves controlling temperature (e.g., −20°C to room temperature), solvent choice (dry dichloromethane or THF), and stoichiometric ratios of reagents . Column chromatography (silica gel, ethyl acetate/hexane) is effective for purification . Reaction yields improve with anhydrous conditions and inert atmospheres to prevent hydrolysis of the phosphoryl group .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/³¹P NMR : Confirms the presence of the phosphoryl group (δ ~20-30 ppm in ³¹P NMR) and ester methyl groups (δ 3.6-3.8 ppm in ¹H NMR) .

- FT-IR : Identifies P=O stretches (~1250 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 197.08 for C₆H₁₃O₅P) .

Q. What are the best practices for storing this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis. Avoid exposure to moisture, heat, or strong acids/bases, which can degrade the phosphoryl ester bond . Purity (>97%) should be verified via HPLC before long-term storage .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum chemistry models (e.g., DFT) and QSPR (Quantitative Structure-Property Relationship) analyze electron density around the phosphoryl group to predict nucleophilic/electrophilic sites. Tools like CC-DPS integrate neural networks and statistical thermodynamics to simulate reaction pathways (e.g., predicting regioselectivity in cross-coupling reactions) . PubChem’s PISTACHIO and REAXYS databases provide historical reaction data for benchmarking .

Q. How can researchers resolve contradictions in reaction yields when using different catalysts?

- Methodological Answer : Systematic Design of Experiments (DoE) evaluates variables like catalyst loading (e.g., Pd vs. Cu), solvent polarity, and temperature. For example, palladium catalysts may favor phosphorylation but require rigorous exclusion of oxygen, while copper-based systems might tolerate aqueous conditions but lower yields. Statistical tools (ANOVA) identify significant factors, and in-situ monitoring (e.g., Raman spectroscopy) tracks intermediate formation .

Q. What mechanistic insights explain its role in organocatalytic reactions?

- Methodological Answer : The phosphoryl group acts as a Lewis acid, coordinating to carbonyl intermediates in asymmetric catalysis. For instance, in allylic alkylation, the compound stabilizes enolate transition states, enhancing enantioselectivity. Kinetic isotopic labeling (KIE) studies and X-ray crystallography of catalyst-substrate complexes validate proposed mechanisms .

Q. How can impurities in synthesized batches be identified and quantified?

- Methodological Answer : Combine HPLC-DAD/ELSD for impurity profiling (e.g., detecting unreacted diethyl phosphite). LC-MS/MS differentiates structurally similar byproducts (e.g., hydrolysis products like phosphoric acid derivatives). Acceptance criteria follow USP guidelines, where unspecified impurities are controlled at ≤0.15% .

Q. What are the environmental impacts and degradation pathways of this compound?

- Methodological Answer : Hydrolysis under acidic/alkaline conditions produces phosphoric acid and methyl propanoate, which are biodegradable but may exhibit aquatic toxicity. Use OECD 301F biodegradation assays to assess persistence. Computational models (e.g., ECOSAR) predict acute/chronic toxicity to aquatic organisms, guiding waste disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.